molecular formula C8H14O4S B2829891 {7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate CAS No. 1864015-34-8

{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate

Cat. No.: B2829891
CAS No.: 1864015-34-8
M. Wt: 206.26
InChI Key: PNUQWQNPMYQLHM-UHFFFAOYSA-N
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Description

{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate is a bicyclic compound featuring a 7-oxabicyclo[2.2.1]heptane core substituted with a methanesulfonate ester group (-OSO₂CH₃) at the 2-position. The 7-oxabicyclo[2.2.1]heptane framework consists of a norbornane-like structure with one oxygen atom replacing a carbon in the bridge, introducing electronic and steric effects.

Molecular Formula: C₈H₁₄O₄S
Molecular Weight: 206.25 g/mol (calculated)
Key Features:

  • Bicyclic rigidity for stereochemical control.
  • Methanesulfonate ester as a polar, reactive leaving group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-ylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-13(9,10)11-5-6-4-7-2-3-8(6)12-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUQWQNPMYQLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CC2CCC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels–Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of {7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate involves its ability to undergo various chemical reactions due to the presence of the methanesulfonate group. This group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The bicyclic structure also imparts rigidity, which can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

(±)-2-Ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl Methanesulfonate

Molecular Formula : C₁₄H₂₀O₅S
Molecular Weight : 300.36 g/mol
Structural Differences :

  • Benzofuran core vs. bicyclo[2.2.1]heptane.
  • Ethoxy and dimethyl substituents enhance lipophilicity.
    Reactivity : The aromatic benzofuran system may stabilize intermediates in substitution reactions, whereas the bicyclic core in the target compound offers greater stereoselectivity .

Comparison with Bicyclo[2.2.1]heptane Derivatives Bearing Different Functional Groups

Table 1: Functional Group Variations in Bicyclo[2.2.1]heptane Analogs

Compound Name Functional Group Molecular Formula MW (g/mol) Key Applications/Properties Evidence Source
{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate Methanesulfonate ester C₈H₁₄O₄S 206.25 Reactive intermediate, leaving group Target Compound
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid Carboxylic acid C₈H₁₂O₃ 156.18 Versatile scaffold for drug design
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide Sulfonamide C₁₂H₂₁NO₃S 265.36 Potential CNS drug candidate
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate Carboxylate ester C₉H₁₂O₃ 168.19 Building block for strained systems

Key Observations :

  • Carboxylic Acid Derivatives (e.g., C₈H₁₂O₃) : Lower molecular weight and higher polarity due to the -COOH group, making them suitable for hydrogen bonding in drug-receptor interactions .
  • Sulfonamides (e.g., C₁₂H₂₁NO₃S): Improved metabolic stability compared to esters, often utilized in pharmaceuticals for their bioisosteric properties .
  • Carboxylate Esters (e.g., C₉H₁₂O₃) : Reduced leaving-group ability compared to methanesulfonate, but useful in cycloaddition reactions due to ring strain .

Comparison Based on Bicyclo Framework Modifications

Table 2: Impact of Bicyclo Structural Variations

Compound Name Bicyclo System Substituent Position Key Effects Evidence Source
This compound [2.2.1] with 7-oxa bridge C-2 Enhanced stereochemical rigidity Target Compound
7-Oxabicyclo[4.1.0]heptan-3-one, 1-methyl [4.1.0] with 7-oxa bridge C-1, C-3 Increased ring strain, ketone reactivity
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl [2.2.1] with 2-aza bridge C-6 (fluoro) Basic nitrogen for salt formation

Structural Insights :

  • Bridge Size : The [4.1.0] system in introduces a smaller ring (cyclopropane) fused to a larger ring, increasing strain and reactivity at the ketone position .
  • Heteroatom Replacement : Replacing oxygen with nitrogen (e.g., 2-azabicyclo[2.2.1]heptane) alters electronic properties, enabling protonation for solubility enhancement .

Biological Activity

{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate (CAS No. 1864015-34-8) is a bicyclic compound that has garnered attention for its potential biological applications and reactivity in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₄O₄S
  • Molecular Weight : 206.26 g/mol
  • IUPAC Name : 7-oxabicyclo[2.2.1]heptan-2-ylmethyl methanesulfonate

Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the presence of the methanesulfonate group, which enhances its reactivity in various biochemical pathways.

The compound acts primarily through nucleophilic substitution reactions due to the good leaving ability of the methanesulfonate group. This allows it to interact with various nucleophiles, potentially leading to the formation of biologically active derivatives.

1. Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis, facilitating the development of complex molecules and bioactive compounds.

2. Biological Studies

Recent studies have indicated that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound itself is limited.

Case Study 1: Antimicrobial Activity

A study investigated various derivatives of bicyclic compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. While direct results for this compound were not provided, related compounds showed significant inhibition zones, suggesting potential activity in this class of compounds.

CompoundActivity AgainstInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundTBDTBD

Case Study 2: Drug Development

In drug discovery contexts, bicyclic compounds similar to this compound have been explored for their roles as enzyme inhibitors or modulators in metabolic pathways, indicating a promising avenue for future research.

Comparative Analysis with Similar Compounds

The following table compares this compound with related bicyclic compounds:

Compound NameStructure TypeNotable Activity
7-Oxabicyclo[2.2.1]heptaneParent compoundBuilding block in synthesis
1-Methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptaneDerivativePotentially bioactive
{7-Oxabicyclo[3.3.0]octan-3-yl}methanolRelated structureAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for {7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step organic synthesis is typically employed. Critical steps include:

  • Cycloaddition reactions (e.g., Diels-Alder) to construct the bicyclic framework .
  • Methanesulfonate group introduction via nucleophilic substitution or esterification under controlled pH and temperature to avoid side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity.
    • Optimization : Reaction time, temperature (often 0–50°C), and solvent polarity (e.g., DMF or THF) significantly impact yield. For example, prolonged heating may degrade the bicyclic structure .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR (¹H/¹³C) to confirm bicyclic framework and methanesulfonate substitution .
  • HRMS for molecular weight validation (expected ~228.25 g/mol based on analogs) .
  • X-ray crystallography to resolve stereochemistry, critical for biological activity studies .
    • Physicochemical Data : Predicted properties include:
  • LogP : ~1.2 (indicating moderate lipophilicity) .
  • Aqueous solubility : Enhanced by the methanesulfonate group, but pH-dependent .

Advanced Research Questions

Q. What are the structure-activity relationship (SAR) insights for derivatives of this compound in modulating biological targets?

  • Case Study : Modifications to the bicyclic core (e.g., methyl/ethyl substitutions) improve binding affinity to serotonin receptors (5-HT₁ₐ). For example:

DerivativeBinding Affinity (nM)
Base Compound150
Methyl Derivative75
Ethyl Derivative50
This suggests bulky substituents enhance receptor interactions .
  • Methodology : Use molecular docking and MD simulations to predict binding poses. Validate via in vitro radioligand displacement assays .

Q. How can contradictory data on reactivity or biological activity be resolved?

  • Common Issues : Discrepancies in nucleophilic substitution rates or enzyme inhibition profiles.
  • Resolution Strategies :

  • Control experiments to rule out solvent/impurity effects (e.g., residual DMF may act as a catalyst) .
  • Isosteric replacements : Replace the methanesulfonate group with phosphonate or carboxylate to test mechanistic hypotheses .
  • Meta-analysis of published datasets to identify trends (e.g., bicyclic compounds with electron-withdrawing groups show higher electrophilicity) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of sulfonic acid vapors during hydrolysis .
  • Waste Disposal : Neutralize with aqueous bicarbonate before disposal to avoid sulfonate contamination .

Comparative and Mechanistic Studies

Q. How does the methanesulfonate group influence reactivity compared to other leaving groups (e.g., tosylate or triflate)?

  • Reactivity Profile :

  • Methanesulfonate : Moderate leaving ability, suitable for slow, selective substitutions (e.g., in protic solvents like MeOH/H₂O) .
  • Triflate : Superior leaving group but may overreact, leading to byproducts .
    • Experimental Design : Compare reaction kinetics under identical conditions (e.g., SN2 displacement with KCN) to quantify leaving group efficiency .

Q. What catalytic systems enhance enantioselective synthesis of this compound?

  • Catalysts :

  • Organocatalysts (e.g., Cinchona alkaloids) for asymmetric cycloadditions .
  • Metal complexes (e.g., Pd(PPh₃)₂Cl₂) for cross-coupling reactions to functionalize the bicyclic core .
    • Optimization : Screen chiral auxiliaries and solvents (e.g., THF vs. DCM) to achieve >90% enantiomeric excess (ee) .

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